5-(((3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
Properties
IUPAC Name |
6-hydroxy-5-[(3-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4S/c16-9-8(10(17)14-11(20)13-9)5-12-6-2-1-3-7(4-6)15(18)19/h1-5H,(H3,13,14,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAQSMJILDUEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 3-nitroaniline and thiourea.
Condensation Reaction: 3-nitroaniline is reacted with an appropriate aldehyde under acidic or basic conditions to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized with thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid to form the thioxodihydropyrimidine core.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated products depending on the substituent introduced.
Scientific Research Applications
The compound 5-(((3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a pyrimidine derivative featuring a furan ring, a thioxodihydropyrimidine moiety, and a nitrophenyl substituent. Pyrimidine derivatives are known for diverse biological activities and potential therapeutic applications, making this compound a subject of interest in medicinal chemistry.
Scientific Research Applications
As of now, there is no scientific literature available on the specific mechanism of action for this compound. However, research suggests potential applications based on its structural features.
Structural Features and Potential Biological Activity:
- Nitrophenyl group The presence of the nitro group enhances the compound's reactivity and biological profile.
- Furan ring with a nitrophenyl group Compounds with this structure have demonstrated antimicrobial activity.
- Pyrimidine core with varied substitutions These compounds have exhibited anticancer properties.
- Thioxo group on pyrimidine Derivatives with this group have been found to act as enzyme inhibitors.
The uniqueness of this compound lies in its specific combination of a furan ring and thioxodihydropyrimidine structure along with the nitro group, which could enhance its reactivity and potential biological activity compared to similar compounds.
Related Compounds:
Mechanism of Action
The mechanism of action of 5-(((3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with cellular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the thioxodihydropyrimidine core can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Core Modifications and Substituent Diversity
The thiobarbituric acid core is versatile, allowing substitutions at the C-5 position. Key structural analogs include:
*Yields for indole derivatives are described as "excellent" but unspecified numerically .
Key Observations :
- Electron-donating groups (e.g., methoxy in 4′e) increase solubility and alter π-π stacking .
- Synthetic Efficiency : Microwave-assisted methods (e.g., coumarin-pyrazole derivatives) achieve >80% yields in shorter reaction times compared to traditional reflux .
Physicochemical Properties
Spectral Characteristics
- NMR Shifts: The 3-nitrophenylamino group in the target compound would likely show deshielded aromatic protons (δ 7.5–8.5 ppm) and distinct NOEs, contrasting with upfield shifts for methoxy groups (δ 3.7–3.9 ppm) in dimethoxybenzylidene analogs .
- IR Stretching : Thiocarbonyl (C=S) vibrations appear at ~1200 cm⁻¹, while carbonyl (C=O) stretches occur at ~1700 cm⁻¹ across all derivatives .
Enzyme Inhibition
- α-Glucosidase Inhibition: Enamine derivatives (e.g., 3a) show IC₅₀ values <10 µM, superior to hydrazono analogs, likely due to improved hydrogen-bonding capacity .
- EndoG Inhibition : Naphthoyl indole derivatives (PNR-3-80) exhibit IC₅₀ = 0.67 mM, outperforming traditional inhibitors like EDTA (IC₅₀ = 71.68 mM) .
Antiparasitic and Anticancer Activity
Polymerase and Carbonic Anhydrase Inhibition
- Isochromenyl Pyrazole Derivatives (X16) : Inhibit carbonic anhydrase IX/XII, relevant for cancer metastasis .
Discussion and Outlook
The target compound’s 3-nitro group may confer unique bioactivity, such as enhanced binding to nitroreductase-rich environments (e.g., hypoxic tumors). However, its solubility and toxicity profile require further investigation. Structural analogs highlight the importance of substituent choice:
- Electron-Withdrawing Groups : Improve target specificity but may reduce bioavailability.
- Bulkier Substituents : Enhance thermal stability but complicate synthetic scalability.
Biological Activity
5-(((3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that belongs to the class of thioxodihydropyrimidines, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on existing research.
Structural Characteristics
The compound features a thioxodihydropyrimidine core with a nitrophenyl substituent, which enhances its reactivity and biological profile. The structural formula can be represented as follows:
Cytotoxicity
Research has demonstrated that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 13.3 µM . This suggests that derivatives of this compound may also possess similar or enhanced cytotoxic properties.
Antimicrobial Activity
The antimicrobial potential of thioxodihydropyrimidine derivatives has been extensively studied. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to contribute to this activity by enhancing the compound's ability to penetrate bacterial membranes.
Antioxidant Properties
The antioxidant capacity of related compounds has also been evaluated. For example, certain derivatives displayed significant radical scavenging activity (IC50 values ranging from 18.8 to 23.8 µM) against the DPPH radical . This indicates that this compound may possess similar antioxidant properties.
Case Studies
- Cytotoxicity Against MCF-7 Cells :
-
Antimicrobial Evaluation :
- Related Compounds : Various thioxodihydropyrimidines
- Activity : Effective against multiple bacterial strains
- Source : [Smolecule.com]
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(((3-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between thiobarbituric acid (pKa ~2.1) and an appropriate aldehyde (e.g., 3-nitroaniline-derived aldehyde) in methanol under reflux without requiring acid/base catalysts. This reaction exploits the active methylene group in thiobarbituric acid, which undergoes nucleophilic attack on the aldehyde carbonyl. Yields typically range from 85–95% when using aldehydes lacking α-hydrogens, as confirmed by NMR characterization . Solvent polarity and temperature are critical for optimizing regioselectivity and purity.
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Stability studies should employ UV-Vis spectrophotometry in ethanol-water (1:1) mixtures to monitor protonation/deprotonation equilibria. For thermal stability, thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition temperatures. Prior work on analogous thiobarbiturates showed degradation onset at ~180°C, with stability constants for metal complexes (e.g., Cu(II), Hg(II)) determined via hard-model chemometric methods .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm the presence of the nitrophenylamino-methylene moiety and thiocarbonyl group. IR spectroscopy can validate the C=S stretch (~1200–1250 cm) and NO asymmetric/symmetric stretches (~1520 and 1350 cm). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (±3 ppm error tolerance) .
Advanced Research Questions
Q. How do electronic and steric effects of the 3-nitroaniline substituent influence the compound’s antioxidant and cytotoxic activities?
- Methodological Answer : The nitro group’s electron-withdrawing nature enhances radical scavenging by stabilizing intermediate radicals. Compare ROS (reactive oxygen species) and ONOO (peroxynitrite) scavenging assays with analogs bearing electron-donating groups (e.g., methoxy). For cytotoxicity, screen against cancer cell lines (e.g., RAW264.7 macrophages, PC3 prostate cells) using MTT assays. Contradictions in activity data may arise from competing mechanisms: nitro groups enhance oxidative stress but may reduce membrane permeability .
Q. What experimental strategies can resolve contradictions in reported biological activity data for structurally similar thiobarbiturates?
- Methodological Answer :
- Assay standardization : Normalize protocols for ROS scavenging (e.g., ABTS vs. DPPH assays) and cytotoxicity (e.g., IC vs. EC).
- Substituent-controlled studies : Compare 3-nitroaniline derivatives with 4-hydroxy-3-methoxybenzylidene analogs (e.g., compound 2d in ) to isolate electronic vs. steric effects.
- Mechanistic profiling : Use molecular docking to predict binding to targets like EndoG (apoptotic endonuclease) or p300/CBP acetyltransferases, which have IC values sensitive to substituent polarity .
Q. How can the compound’s metal-chelating properties be exploited to design targeted therapies?
- Methodological Answer : Determine stability constants () for complexes with Cu(II), Fe(III), or Zn(II) using UV-Vis titration in acetonitrile or ethanol-water. For example, 5-(2-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione forms 1:1 complexes with Cu(II) (), which may enhance pro-oxidant activity in cancer cells. Pair chelation studies with ROS generation assays to validate therapeutic potential .
Q. What in silico approaches are recommended to predict the compound’s pharmacokinetics and target selectivity?
- Methodological Answer :
- ADME prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. Thiobarbiturates typically exhibit moderate logP (~2.5–3.5), favoring membrane penetration but requiring formulation optimization.
- Molecular docking : Screen against anti-inflammatory targets (e.g., COX-2) or DNA repair enzymes (e.g., hpolη) using AutoDock Vina. Prior studies on indole-thiobarbiturates showed nanomolar binding affinities to hpolη, with selectivity over hpolκ influenced by halogen substituents .
Experimental Design Challenges
Q. How to address low reproducibility in cytotoxicity assays caused by redox interference from the nitro group?
- Methodological Answer :
- Control experiments : Include a reducing agent (e.g., ascorbate) to distinguish between compound-induced cytotoxicity and artifactual ROS generation.
- Alternative assays : Use luminescent ATP-based viability assays (e.g., CellTiter-Glo) instead of colorimetric MTT, as formazan crystals may interact with nitro groups.
- Metabolite profiling : Perform LC-MS to detect nitroreduction products (e.g., amine derivatives) that may confound results .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
